molecular formula C17H17N3O3S B5973276 (E)-N-[(E)-N'-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide

(E)-N-[(E)-N'-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide

Cat. No.: B5973276
M. Wt: 343.4 g/mol
InChI Key: DYGZACPIASDWPG-FMIVXFBMSA-N
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Description

(E)-N-[(E)-N’-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonylcarbamimidoyl group attached to a phenylprop-2-enamide backbone, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-N’-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide typically involves multiple steps:

    Formation of the sulfonylcarbamimidoyl group: This step involves the reaction of 4-methylphenylsulfonyl chloride with an appropriate amine under basic conditions to form the sulfonylcarbamimidoyl intermediate.

    Coupling with 3-phenylprop-2-enamide: The intermediate is then coupled with 3-phenylprop-2-enamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E)-N’-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-N-[(E)-N’-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[(E)-N’-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The sulfonylcarbamimidoyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(E)-N-[(E)-N’-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with proteins and enzymes sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

(E)-N-[(E)-N'-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13-7-10-15(11-8-13)24(22,23)20-17(18)19-16(21)12-9-14-5-3-2-4-6-14/h2-12H,1H3,(H3,18,19,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGZACPIASDWPG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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